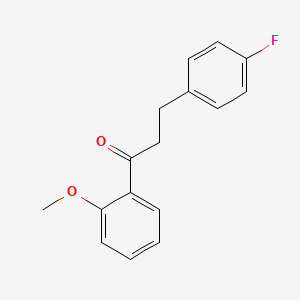

3-(4-Fluorophenyl)-2'-methoxypropiophenone

Description

Contextual Background of Propiophenone (B1677668) Scaffolds in Organic Chemistry

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a fundamental structural motif in organic chemistry. This framework serves as a versatile building block for the synthesis of a wide array of more complex molecules. The reactivity of the carbonyl group and the susceptibility of the aromatic ring to electrophilic substitution make propiophenones valuable intermediates in various synthetic transformations. Their derivatives are integral to the development of new organic materials and have been identified as core structures in numerous biologically active compounds.

Significance of Functional Group Modifications in Aryl Ketone Chemistry

The chemical and physical properties of aryl ketones, such as propiophenone, can be significantly altered through the introduction of various functional groups onto the aromatic ring or the aliphatic chain. These modifications can influence the molecule's electronic properties, steric hindrance, lipophilicity, and metabolic stability.

Fluorine Substitution: The incorporation of fluorine atoms into organic molecules has become a widespread strategy in medicinal chemistry and materials science. The high electronegativity of fluorine can profoundly impact the electronic nature of the aromatic ring, often enhancing the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Furthermore, the small van der Waals radius of fluorine allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions.

Methoxy (B1213986) Substitution: The methoxy group (-OCH₃) is another common substituent in aryl ketone chemistry. As an electron-donating group, it can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The presence of a methoxy group can also affect the conformational preferences of the molecule and its ability to participate in hydrogen bonding, which can be crucial for its interaction with other molecules.

Overview of 3-(4-Fluorophenyl)-2'-methoxypropiophenone within the Propiophenone Class

This compound is a distinct member of the propiophenone family, featuring both a fluorine atom and a methoxy group at specific positions. The fluorine atom is situated at the para-position of the phenyl ring on the 3-carbon of the propane (B168953) chain, while the methoxy group is at the ortho-position of the phenyl ring directly attached to the carbonyl group. This particular arrangement of substituents is expected to confer a unique combination of steric and electronic properties to the molecule, making it an interesting subject for chemical synthesis and structural analysis.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDHNSSSAIDQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644565 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-91-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Route Development for 3 4 Fluorophenyl 2 Methoxypropiophenone

Key Strategies for Propiophenone (B1677668) Core Synthesis

The central challenge in synthesizing the target molecule is the construction of the propiophenone core. This involves forming a carbon-carbon bond between a benzene (B151609) ring and a propanoyl group. Several classical and modern organic reactions are employed for this purpose.

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgorganic-chemistry.org This approach typically involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile. organic-chemistry.orglibretexts.org To synthesize a propiophenone derivative, one potential route involves the reaction of an aryl Grignard reagent with a propanoyl-containing electrophile, such as propionitrile (B127096) or propanoyl chloride.

For instance, a Grignard reagent could be prepared from an appropriately substituted bromobenzene, such as 2-bromoanisole. This reagent would then react with propionitrile to form an intermediate metalloimine, which upon hydrolysis yields the desired ketone. organic-chemistry.org A general scheme for this process is the reaction of an organomagnesium halide (R-MgX) with a nitrile (R'-C≡N). organic-chemistry.org The synthesis of 3-methoxypropiophenone, a related compound, has been successfully achieved using the Grignard reaction between 3-methoxybromobenzene and propionitrile. google.com This reaction is often performed in an ether-based solvent like tetrahydrofuran (B95107) (THF), and strict anhydrous (dry) conditions are necessary as Grignard reagents react readily with water. wikipedia.orglibretexts.orgacs.org

Table 1: Key Steps in Grignard Reagent-Based Propiophenone Synthesis

| Step | Description | Reactants | Key Conditions |

|---|---|---|---|

| 1 | Grignard Reagent Formation | Substituted Halobenzene, Magnesium Metal (Mg) | Anhydrous ether solvent (e.g., THF), often requires activation with iodine or 1,2-dibromoethane. wikipedia.orgacs.org |

| 2 | Nucleophilic Addition | Grignard Reagent, Propionitrile or Propanoyl Chloride | Anhydrous conditions, controlled temperature. google.comncl.res.in |

| 3 | Hydrolysis (Workup) | Intermediate Product, Aqueous Acid (e.g., HCl) | Acidic quench to hydrolyze the intermediate and isolate the ketone. google.comchemicalbook.com |

This method's versatility allows for the introduction of various substituents on the aromatic ring by starting with the corresponding substituted halogenated aromatic compound.

Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones. alfa-chemistry.comwikipedia.org The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst. alfa-chemistry.comgoogle.com For the synthesis of a substituted propiophenone, this would involve reacting a substituted benzene (like 2-fluoroanisole) with propanoyl chloride or propionic anhydride.

The most common Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). google.comyoutube.com The catalyst activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. alfa-chemistry.com The reaction is typically carried out in a suitable solvent, although sometimes the aromatic reactant itself can serve as the solvent if used in excess. google.com

Table 2: Common Catalysts and Reagents in Friedel-Crafts Acylation

| Component | Examples | Role in Reaction |

|---|---|---|

| Aromatic Substrate | Benzene, Toluene, Fluorobenzene (B45895), Anisole (B1667542) | Nucleophile |

| Acylating Agent | Propanoyl chloride, Propionic anhydride | Electrophile precursor |

| Catalyst | AlCl₃, FeCl₃, BF₃, ZnCl₂ | Lewis acid, generates the acylium ion. google.comgoogle.com |

A significant advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring, which prevents over-acylation. sciencemadness.org However, the reaction requires stoichiometric amounts of the catalyst because the catalyst complexes with the product ketone. google.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.govbeilstein-journals.org These reactions are valued for their high atom economy and ability to rapidly generate complex molecules. beilstein-journals.orgrug.nl While direct MCRs for the synthesis of simple propiophenones are less common than classical methods, conceptual approaches can be designed.

For example, isocyanide-based MCRs like the Ugi or Passerini reactions are powerful tools for creating diverse molecular scaffolds. nih.govbeilstein-journals.org A synthetic strategy could potentially involve a sequence where an MCR is used to assemble a precursor molecule, which is then converted to the propiophenone structure in a subsequent step. The advantage of MCRs lies in their convergent nature, allowing for the efficient construction of molecular libraries by varying the multiple starting components. nih.gov

Regioselective Synthesis of Substituted Propiophenone Derivatives

Achieving the correct substitution pattern, as in 3-(4-Fluorophenyl)-2'-methoxypropiophenone, is critical. Regioselectivity, or the control of where substituents are placed on a molecule, is governed by the directing effects of existing groups on the aromatic rings. nsf.gov

In Friedel-Crafts acylation, the methoxy (B1213986) group (-OCH₃) on the anisole ring is an ortho-, para-directing group due to its electron-donating nature. Therefore, acylating 2-fluoroanisole (B128887) would likely lead to a mixture of isomers, and separating the desired product would be necessary. To achieve specific regiochemistry, chemists often employ strategies like using directing groups or performing a multi-step synthesis where functional groups are introduced in a specific order. mdpi.com

Directed ortho-metalation (DoM) is another powerful technique for achieving regioselectivity. In this method, a functional group on the aromatic ring directs the deprotonation (lithiation) of a specific ortho position. The resulting aryllithium species can then react with an electrophile. This strategy provides a high degree of control over the substitution pattern that is often difficult to achieve with traditional electrophilic aromatic substitution. mdpi.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of the final product is a key goal in synthetic chemistry. This is achieved by systematically optimizing various reaction parameters.

For Grignard reactions, critical factors include the quality of the magnesium, the solvent, temperature, and the rate of addition of reactants. acs.org Continuous flow synthesis, using continuously stirred tank reactors (CSTRs), has been shown to significantly improve the yield of 3-methoxypropiophenone from 50% in a batch process to 84%, while also reducing reaction time. ncl.res.in

In Friedel-Crafts acylations, the choice of catalyst, solvent, reaction temperature, and time are all crucial. For example, a patent for the synthesis of 1-phenyl-1-propanone describes optimizing the reaction by using benzene as both the solvent and reactant and adding AlCl₃ in two portions at a controlled temperature of 25-35°C, achieving a yield of over 95%. google.com Careful control of temperature is essential to prevent side reactions. youtube.com

Table 3: Parameters for Synthetic Optimization

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity; can lead to side products if too high. | Keeping a Friedel-Crafts reaction at 10°C during addition, then warming to 40°C. youtube.com |

| Catalyst | Type and amount can determine reaction feasibility and yield. | Comparing Lewis acids like AlCl₃, BF₃, and ZnCl₂ to find the most effective one. google.com |

| Solvent | Can influence reactant solubility and reaction pathways. | Using the aromatic substrate as the solvent to drive the reaction forward. google.com |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can cause product degradation. | Monitoring the reaction progress using techniques like TLC or GC-MS. |

| Reagent Purity | Impurities can interfere with the reaction (e.g., water with Grignard reagents). | Using anhydrous solvents and reagents for moisture-sensitive reactions. libretexts.orgacs.org |

Green Chemistry Approaches in Propiophenone Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles can be applied to the synthesis of propiophenones to make the process more environmentally sustainable.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more benign alternatives like water, ethanol, or even solvent-free conditions. frontiersin.org

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. While Friedel-Crafts reactions traditionally use large amounts of AlCl₃, research into recyclable solid acid catalysts or ionic liquids aims to address this. google.com

Energy Efficiency: Employing methods like microwave or ultrasound irradiation can often accelerate reactions, leading to lower energy consumption compared to conventional heating. nih.govfrontiersin.org

One-Pot Synthesis: Combining multiple synthetic steps into a single procedure (a "one-pot" reaction) reduces the need for intermediate purification steps, saving solvents and minimizing waste. frontiersin.org

The use of continuous flow reactors for Grignard synthesis is an example of a greener approach, as it offers better control, higher yields, and is more scalable and safer than traditional batch methods. acs.orgncl.res.in Furthermore, the application of synthetic biology offers future possibilities for producing complex chemicals from renewable resources using engineered organisms, representing a significant leap forward for green chemistry. embopress.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3 4 Fluorophenyl 2 Methoxypropiophenone

Aromatic Substitution Reactions on Fluorinated and Methoxylated Phenyl Rings

The 3-(4-Fluorophenyl)-2'-methoxypropiophenone molecule possesses two distinct aromatic rings, each with its own reactivity profile towards electrophilic and nucleophilic aromatic substitution.

Methoxylated Phenyl Ring: The methoxy (B1213986) group (-OCH3) is a strong activating group and is also ortho, para-directing in electrophilic aromatic substitution reactions. askthenerd.comyoutube.commsu.edu It increases the electron density of the aromatic ring through resonance, making it significantly more reactive towards electrophiles than benzene (B151609). msu.edu For instance, the nitration of anisole (B1667542) (methoxybenzene) is about 10,000 times faster than the nitration of benzene. askthenerd.commsu.edu The directing effect of the methoxy group is a result of the stabilization of the arenium ion intermediate through resonance involving the oxygen's lone pairs. youtube.com

In the context of this compound, the methoxylated ring is significantly more susceptible to electrophilic attack than the fluorinated ring.

| Ring System | Substituent | Effect on Electrophilic Aromatic Substitution | Directing Influence |

| Fluorophenyl | -F | Deactivating | Ortho, Para |

| Methoxyphenyl | -OCH3 | Activating | Ortho, Para |

Stereoselective Transformations and Chiral Auxiliary Applications

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.compharmaguideline.comwikipedia.org This can be achieved through various strategies, including the use of chiral auxiliaries. A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to direct the formation of a specific enantiomer. wikipedia.orgsigmaaldrich.comyoutube.com After the desired stereochemistry is established, the auxiliary is removed and can often be recycled. wikipedia.orgyoutube.com

Propiophenone (B1677668) derivatives can be substrates for stereoselective reactions, particularly at the α-carbon. By deprotonating the α-position to form a prochiral enolate, subsequent reactions with electrophiles can be controlled to produce a specific stereoisomer. The use of a chiral auxiliary covalently attached to the propiophenone scaffold can create a diastereomeric intermediate that directs the approach of the electrophile, leading to a high degree of stereocontrol. bath.ac.uk Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation and aldol (B89426) reactions. slideshare.net

While specific applications of this compound in stereoselective transformations are not extensively documented, the principles of using chiral auxiliaries are broadly applicable to propiophenone structures.

Catalytic Reactions Involving Propiophenone Derivatives

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. scholarscentral.comfiveable.memdpi.com Propiophenone derivatives can participate in a range of transition metal-catalyzed reactions. For example, the α-arylation of ketones, including propiophenone, can be achieved using palladium catalysts. thegoodscentscompany.com These reactions typically involve the formation of an enolate, which then undergoes cross-coupling with an aryl halide.

Furthermore, reductive amination of propiophenone with amines can be catalyzed by gold nanoparticles supported on various metal oxides. researchgate.net This reaction proceeds through the initial formation of an imine, which is then hydrogenated to the corresponding amine. researchgate.net

| Reaction Type | Catalyst | Reactants | Product |

| α-Arylation | Palladium complexes | Propiophenone, Aryl halide | α-Aryl propiophenone |

| Reductive Amination | Gold nanoparticles | Propiophenone, Amine, H2 | Substituted amine |

Photocatalysis and electrochemistry offer green and sustainable alternatives to traditional synthetic methods. beilstein-journals.orggre.ac.uk These techniques can generate reactive intermediates under mild conditions. Photocatalytic transformations often utilize light to excite a photocatalyst, which can then engage in single-electron transfer processes with organic substrates. princeton.edu Propiophenone derivatives can undergo various photocatalytic reactions, including reductions and oxidations. researchgate.net For instance, the selective oxidation of benzylic C-H bonds can be achieved using organic dyes as photocatalysts in the presence of molecular oxygen. mdpi.com

Electrochemical methods involve the use of an electric current to drive chemical reactions. gre.ac.uk The carbonyl group of propiophenone can be electrochemically reduced to an alcohol or even to a methylene (B1212753) group under specific conditions.

Mechanistic Investigations of Propiophenone-Involved Reactions

Understanding the mechanisms of reactions involving propiophenones is crucial for predicting their outcomes and optimizing reaction conditions.

The chlorination of propiophenone in an alkaline aqueous solution has been studied, revealing that the reaction proceeds through the formation of an α-hydroxypropiophenone intermediate. cdnsciencepub.com This is followed by a slower oxidation step. The kinetics of the initial chlorination have been used to determine the pKa of the α-proton of propiophenone. cdnsciencepub.com

The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of aldol reactions involving ketone enolates, such as those derived from propiophenone. youtube.com This model proposes a six-membered, chair-like transition state that accounts for the observed diastereoselectivity.

Mechanistic studies of electrophilic aromatic substitution on substituted benzenes, such as those present in this compound, confirm the role of the substituent in directing the incoming electrophile. The stability of the intermediate arenium ion (sigma complex) is a key factor in determining the regioselectivity of the reaction. askthenerd.comyoutube.com For the methoxy group, resonance structures that place a positive charge on the carbon bearing the substituent are particularly stabilized by the lone pairs of the oxygen atom, favoring ortho and para substitution. youtube.com

Kinetic Studies and Reaction Profiling

While specific kinetic studies exclusively focused on this compound are not extensively available in the public domain, a comprehensive understanding of its reaction kinetics can be extrapolated from studies on substituted propiophenones and related aromatic ketones. rsc.orgmdpi.com The rate of reactions involving this compound is significantly influenced by both electronic and steric effects imparted by its substituents.

Conversely, the 2'-methoxy group on the benzoyl ring is an electron-donating group through its mesomeric effect (+M), which is generally stronger than its electron-withdrawing inductive effect (-I). This donation of electron density to the aromatic ring can modulate the electrophilicity of the carbonyl carbon. Compared to an unsubstituted propiophenone, the methoxy group may slightly decrease the rate of nucleophilic attack at the carbonyl carbon. numberanalytics.com

Table 1: Predicted Influence of Substituents on the Relative Rates of Common Reactions of Propiophenones

| Reaction Type | Substituent | Predicted Effect on Rate | Rationale |

| Enolate Formation (Base-catalyzed) | 4-Fluoro | Increase | Inductive electron withdrawal stabilizes the enolate anion. |

| Nucleophilic Acyl Addition | 2'-Methoxy | Decrease | Mesomeric electron donation reduces the electrophilicity of the carbonyl carbon. |

| Nucleophilic Acyl Addition | 4-Fluoro | Increase | Inductive electron withdrawal increases the electrophilicity of the carbonyl carbon. |

| Electrophilic Aromatic Substitution | 2'-Methoxy | Increase | Strong activating and ortho-, para-directing group. |

This table presents a qualitative prediction based on general principles of substituent effects in organic chemistry.

Elucidation of Intermediates and Transition States

The elucidation of transient species such as intermediates and transition states is fundamental to understanding the detailed mechanism of any chemical transformation. For this compound, the nature of these species can be inferred from mechanistic studies of related ketones and through computational chemistry. researchgate.netacs.orgmdpi.com

In many reactions of propiophenones, such as aldol condensations or α-halogenations, the key intermediate is the enol or enolate form of the ketone. Spectroscopic techniques like NMR and IR can sometimes be used to detect stable enol forms, though they are often present in low concentrations at equilibrium. mdpi.com The formation of the enolate intermediate under basic conditions proceeds through a transition state where the α-proton is being abstracted by a base. The stability of this transition state, and thus the rate of enolate formation, is influenced by the electronic properties of the substituents. The electron-withdrawing 4-fluorophenyl group is expected to stabilize the developing negative charge on the α-carbon, thus lowering the activation energy for this step. rsc.org

For reactions involving nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. numberanalytics.com This intermediate is characterized by the change in hybridization of the carbonyl carbon from sp² to sp³. The stability of this intermediate is influenced by the ability of the substituents to accommodate the negative charge that develops on the oxygen atom. The 2'-methoxy group, being electron-donating, may slightly destabilize this intermediate by increasing electron density at the reaction center.

Computational chemistry provides a powerful tool for modeling the structures and energies of intermediates and transition states that may be difficult to observe experimentally. ucsb.edunih.govarxiv.orgnih.govdntb.gov.ua Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of all stationary points, including reactants, products, intermediates, and transition states. researchgate.net For instance, computational studies on the addition of nucleophiles to substituted ketones have provided detailed insights into the geometry of the transition states and the factors that control stereoselectivity. acs.org

Table 2: Expected Intermediates and Transition States in Common Reactions of this compound

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

| Base-catalyzed Aldol Condensation | Enolate anion, Tetrahedral alkoxide | Proton abstraction, Nucleophilic attack on carbonyl |

| Acid-catalyzed Halogenation | Enol | Enol formation, Electrophilic attack by halogen |

| Grignard Reaction | Tetrahedral magnesium alkoxide | Nucleophilic addition of Grignard reagent |

| Reduction with NaBH₄ | Tetrahedral borate (B1201080) ester | Hydride transfer to carbonyl carbon |

This table provides a generalized overview of expected transient species based on established reaction mechanisms for ketones.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Fluorophenyl 2 Methoxypropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all proton and carbon signals in the 3-(4-Fluorophenyl)-2'-methoxypropiophenone molecule would be achievable.

The ¹H NMR spectrum would provide crucial information about the electronic environment, connectivity, and stereochemistry of the protons. The expected signals would correspond to the distinct proton environments in the molecule: the protons of the 2'-methoxyphenyl ring, the 4-fluorophenyl ring, and the propyl chain. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for a detailed structural map. For instance, the methoxy (B1213986) group protons (-OCH₃) would likely appear as a sharp singlet, while the aromatic protons would exhibit complex splitting patterns due to coupling with adjacent protons. The protons on the propyl chain would show characteristic multiplicities based on their neighboring protons, allowing for the confirmation of the chain's structure and its connection to the aromatic rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons (both on the methoxyphenyl and fluorophenyl rings), the methoxy carbon, and the aliphatic carbons of the propyl chain would be identified. The carbon attached to the fluorine atom would likely exhibit a characteristic splitting pattern due to carbon-fluorine coupling, providing a clear marker for its assignment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which would in turn confirm its elemental formula.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern would provide valuable structural information. Characteristic fragments would be expected to arise from the cleavage of specific bonds within the molecule, such as the loss of the methoxy group, the fluorophenyl group, or parts of the propyl chain. The identification of these fragment ions would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the compound.

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the region of 1650-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic rings and the aliphatic chain, C=C stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group and the ketone. The C-F bond would also exhibit a characteristic stretching vibration.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While strong in the IR spectrum, the carbonyl stretch might be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings are often strong in Raman spectra. Together, the IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

X-ray Crystallography for Solid-State Molecular Architecture

To perform this analysis, a suitable single crystal of the compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. This map would reveal the precise positions of all atoms in the crystal lattice. The data obtained would not only confirm the connectivity of the atoms but also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal. This would offer an unparalleled and detailed view of the molecule's solid-state architecture.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in pharmaceutical analysis for separating individual components from a mixture, assessing purity, and isolating specific isomers. For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be the primary methods employed.

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be utilized for assessing purity by separating the main compound from any synthesis-related impurities, by-products, or degradation products.

The methodology involves injecting a vaporized sample into a gas chromatograph, where it is separated based on boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for structural elucidation and identification. Comparison of these spectra with established libraries can further confirm the identity of the compound and its impurities. For compounds that are sufficiently volatile and thermally stable, GC-MS provides high resolution and sensitivity.

While no specific GC-MS analysis data for this compound is available in the reviewed literature, a general approach can be outlined. A non-polar or medium-polarity capillary column would likely be used for the separation. The resulting mass spectrum would be expected to show characteristic fragments corresponding to the 4-fluorophenyl and 2-methoxypropiophenone moieties.

Table 1: Illustrative GC-MS Parameters for the Analysis of Propiophenone (B1677668) Analogs

| Parameter | Typical Value/Condition |

| Column Type | Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 100°C, ramp at 10-20°C/min to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 amu |

Note: This table presents typical parameters for the analysis of similar compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis. For this compound, which possesses a chiral center, HPLC is the method of choice for separating its stereoisomers (enantiomers).

The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The interaction between the sample components and the stationary phase leads to their differential elution from the column. For purity assessment, reversed-phase HPLC with a C18 or a phenyl-based column would be a common approach.

For the critical task of separating the enantiomers of this compound, chiral HPLC is necessary. This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for the resolution of a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.

Although no specific HPLC methods for the stereoisomer separation of this compound have been documented in the searched literature, the general principles of chiral chromatography would apply. The development of a suitable method would involve screening various chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers.

Table 2: Illustrative HPLC Parameters for Chiral Separation of Propiophenone Analogs

| Parameter | Typical Value/Condition |

| Column Type | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Note: This table presents typical parameters for the analysis of similar chiral compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl 2 Methoxypropiophenone

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For compounds similar to 3-(4-Fluorophenyl)-2'-methoxypropiophenone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine molecular geometry, electronic structure, and orbital energies. nih.govniscpr.res.in

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govniscpr.res.in A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a related chalcone (B49325), (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the HOMO–LUMO energy gap was calculated to be 4.12 eV, indicating suitability for optoelectronic applications. nih.gov

Natural Bond Orbital (NBO) analysis is another DFT-based technique that provides insights into charge transfer and intramolecular interactions by examining the delocalization of electron density between orbitals. researchgate.net Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Chalcone Analog (Note: Data is for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, as specific data for the title compound is unavailable)

| Parameter | Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311G++(d,p) |

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | 4.12 eV |

| Dipole Moment | N/A |

Conformer Analysis and Potential Energy Surface Mapping

Propiophenone (B1677668) derivatives can exist in various conformations due to the rotational freedom around single bonds. Conformer analysis is crucial for understanding the molecule's preferred three-dimensional structure, which influences its physical properties and biological activity.

Computational methods are used to map the potential energy surface (PES) by systematically rotating dihedral angles and calculating the corresponding energy. This process identifies local and global energy minima, which correspond to stable conformers. ufms.br For example, a conformational analysis of chalcones derived from vanillin (B372448) identified the s-cis conformation as the most stable, attributing its stability to hyperconjugative interactions. ufms.br The energy difference between conformers can be small, indicating that multiple conformations may coexist at room temperature. researchgate.net

Table 2: Example of Conformational Energy Differences in a Fluorinated Chalcone (Note: Data is for a different fluorinated chalcone)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (φ) |

| α (Planar) | 0.086 | 177.2° |

| β (Twisted) | 0.000 | N/A |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis) are routinely performed. researchgate.netepstem.net

DFT methods are commonly used to calculate these parameters. materialsciencejournal.org For instance, theoretical vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR spectra. epstem.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts. epstem.net A strong correlation between calculated and experimental spectroscopic data provides confidence in both the structural assignment and the computational model. researchgate.net In a study on a fluorophenyl-containing chalcone, DFT methods described the infrared spectroscopy and NMR isotropic shielding with excellent agreement with experimental data. researchgate.net

In Silico Mechanistic Pathway Elucidation for Propiophenone Reactions

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving propiophenones. By calculating the energies of reactants, transition states, and products, chemists can map out the reaction pathway and determine the most favorable mechanism.

For example, in the context of antioxidant activity, DFT calculations can be used to evaluate different mechanisms, such as the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net The bond dissociation energy (BDE) is a key parameter calculated to assess the likelihood of a particular bond breaking, which is central to the HAT mechanism. researchgate.net Such studies can elucidate structure-activity relationships and guide the design of new molecules with desired reactivity.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed picture of conformational flexibility than static models. frontiersin.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states.

In the context of drug design, MD simulations are used to study the interaction of a ligand, such as a propiophenone derivative, with a biological target like a protein or DNA. frontiersin.orgsciepub.com These simulations can reveal the stability of the ligand-receptor complex and the key intermolecular interactions that govern binding affinity. sciepub.com For related chemical structures, MD simulations have been instrumental in understanding their binding modes and informing the design of more potent inhibitors or drugs. frontiersin.org

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Substituted Propiophenones

Synthesis and Characterization of Novel Fluorinated and Methoxylated Propiophenone (B1677668) Analogs

The synthesis of propiophenone analogs bearing fluorine and methoxy (B1213986) substituents can be accomplished through several established organic chemistry routes. A common method involves the Friedel-Crafts acylation, where a substituted benzene (B151609) ring reacts with propanoyl chloride in the presence of a Lewis acid catalyst. For a compound like 3-(4-Fluorophenyl)-2'-methoxypropiophenone, the synthesis could conceptually involve the reaction between fluorobenzene (B45895) and a methoxy-substituted propanoyl derivative, or vice-versa.

Another versatile approach is the use of organometallic reagents. For instance, the synthesis of 3'-methoxypropiophenone (B1296965) can be achieved by reacting 3-methoxybenzonitrile (B145857) with ethyl magnesium bromide, a Grignard reagent. This method provides a high yield of the desired ketone. A similar strategy could be adapted for fluorinated precursors.

Chalcones, or α,β-unsaturated ketones, serve as important precursors for the synthesis of propiophenones. These can be prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. For example, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been synthesized from 2'-hydroxyacetophenone (B8834) and 4-fluorobenzaldehyde. researchgate.net Subsequent reduction of the double bond in the chalcone (B49325) yields the corresponding propiophenone.

The characterization of these newly synthesized analogs is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Analytical Methods for Characterization of Propiophenone Analogs

| Analytical Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the position and connectivity of atoms. 1H NMR, 13C NMR, and 19F NMR are particularly relevant for these analogs. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| X-ray Crystallography | Offers definitive proof of the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) group characteristic of ketones. |

Research has detailed the synthesis of various fluorinated and methoxylated chalcones, which are direct precursors to the propiophenones of interest. For example, 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was prepared via a Claisen-Schmidt condensation of 4-methoxyacetophenone and 4-fluorobenzaldehyde. researchgate.net Similarly, the 2-fluoro isomer, 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has also been synthesized and characterized. researchgate.net These studies provide a solid foundation for the synthesis and characterization of a wide array of fluorinated and methoxylated propiophenone analogs.

Systematic Exploration of Substituent Effects on Chemical Behavior and Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's structure with its biological activity. drugdesign.orgresearchgate.net For propiophenone derivatives, the nature and position of substituents on the aromatic rings are critical determinants of their function. nih.govnih.gov

The introduction of a fluorine atom, as in the 4-fluorophenyl group, can have profound effects. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. It can also form hydrogen bonds and other non-covalent interactions, potentially enhancing binding affinity. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the compound's metabolic stability and bioavailability. researchgate.net

The methoxy group (-OCH3), as in the 2'-methoxy substituent, also significantly impacts molecular properties. It is an electron-donating group, which can influence the reactivity of the aromatic ring. Its presence can also affect the molecule's lipophilicity and ability to form hydrogen bonds, which are crucial for membrane permeability and target binding. nih.gov

SAR studies on synthetic cathinones, which are β-keto amphetamine analogs and structurally related to propiophenones, have shown that aromatic substitution is a key feature influencing their activity at monoamine transporters. nih.gov Similarly, in a series of propafenone (B51707) analogs, lipophilicity and hydrogen bond acceptor strength were identified as important factors for their biological activity. nih.gov These findings suggest that the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in compounds like this compound would create a unique electronic and steric profile, leading to specific biological interactions.

Table 2: Influence of Key Substituents on Propiophenone Properties

| Substituent | Position | Potential Effects on Chemical & Biological Properties |

|---|---|---|

| Fluoro (-F) | 4-position (para) | Increases lipophilicity; acts as a weak hydrogen bond acceptor; can block metabolic oxidation; alters electronic distribution in the phenyl ring. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propiophenone Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netfrontiersin.org This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures in drug discovery. nih.govchemrxiv.org

For the propiophenone series, QSAR studies have been successfully applied to understand the structural requirements for specific biological activities. For instance, 2D and 3D-QSAR studies were performed on a series of phenylpropiophenone derivatives to evaluate their anticancer activities. nih.gov These models identified the most significant molecular descriptors and pharmacophoric features responsible for their cytotoxic effects, allowing for the proposal of new structures with potentially enhanced activity. nih.gov

In another study, 3D-QSAR modeling, along with molecular docking, was used to explore the structure-activity relationships of propiophenone derivatives with anti-HIV-1 protease activity. researchgate.net The developed QSAR model showed good predictive capability and helped to define the key structural characteristics that enhance this inhibitory activity. researchgate.net

The general process of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Development: Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

These QSAR models can provide valuable insights into the mechanism of action of propiophenone derivatives and guide the rational design of new analogs with improved potency and selectivity.

Design and Synthesis of Chiral Propiophenone Derivatives

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. The propiophenone scaffold contains a potential stereocenter at the carbon atom adjacent to the carbonyl group. Therefore, the two enantiomers of a chiral propiophenone derivative can exhibit different pharmacological and toxicological profiles.

The design and synthesis of single-enantiomer compounds are thus of great importance. There are two primary strategies for obtaining enantiomerically pure chiral compounds:

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or starting materials to selectively produce one enantiomer over the other.

Chiral Resolution: This method involves synthesizing the compound as a racemic mixture (an equal mixture of both enantiomers) and then separating the enantiomers.

A common method for chiral resolution is the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This technique allows for the physical separation of the two enantiomers based on their differential interactions with the chiral column material. This approach has been successfully used for the resolution of propranolol (B1214883) derivatives, which also possess a chiral center. mdpi.com

Another resolution technique involves derivatization with a chiral agent. The racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by standard techniques like crystallization or chromatography. Subsequently, the chiral auxiliary is cleaved to yield the pure enantiomers of the original compound. For example, α-methoxyphenylacetic acid (MPA) has been used as a chiral derivatizing agent to determine the absolute configuration of chiral alcohols via NMR analysis of the resulting diastereomeric esters. mdpi.com

The ability to synthesize and test optically pure enantiomers of propiophenone derivatives is essential for a thorough understanding of their SAR and for the development of safe and effective therapeutic agents.

Academic Research Applications and Interdisciplinary Studies of Substituted Propiophenone Derivatives

Utilization as Versatile Building Blocks in Organic Synthesis

Substituted propiophenones are highly valued as intermediates or "building blocks" in organic synthesis. Their chemical structure, featuring a reactive ketone group and an aromatic ring amenable to various substitutions, allows for the construction of more complex molecules. ontosight.aimanavchem.com This versatility makes them crucial in the synthesis of pharmaceuticals and other specialized organic compounds. wikipedia.orgdrugbank.com

For instance, the core propiophenone (B1677668) structure is a precursor in the synthesis of numerous pharmaceuticals, including central nervous system agents and appetite suppressants. manavchem.comwikipedia.org A notable example is the use of 3'-methoxypropiophenone (B1296965) as a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic. google.com Similarly, other propiophenone derivatives are foundational in creating drugs like phenmetrazine and propoxyphen. wikipedia.org The synthesis of these derivatives often involves classic organic reactions such as Friedel-Crafts acylation. wikipedia.orgchemicalbook.com The adaptability of the propiophenone scaffold allows chemists to systematically modify its structure to achieve desired chemical properties and biological activities, underscoring its importance as a versatile synthetic platform. ontosight.ai

Investigation of Interactions with Molecular Targets in Biological Systems

The diverse biological activities reported for substituted propiophenone derivatives stem from their interactions with various molecular targets within biological systems. ontosight.aiontosight.ai The specific substitutions on the phenyl ring and the ethyl chain dictate the compound's affinity and mode of interaction with proteins such as enzymes and receptors. manavchem.com

For example, certain propiophenone derivatives related to the antidepressant bupropion (B1668061) are known to interact with neurotransmitter receptors. manavchem.com The structural features of these molecules enable them to bind to and modulate the activity of these biological targets, leading to downstream physiological effects. manavchem.com

A significant area of research for novel chemical entities, including propiophenone derivatives, is their potential to act as enzyme inhibitors. Enzyme inhibition is a key mechanism for many therapeutic drugs. juniperpublishers.com Research in this area involves testing compounds against specific enzymes in controlled laboratory settings to determine their inhibitory potency, often expressed as an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Understanding the binding affinity between a compound (ligand) and its protein target is fundamental to drug discovery and molecular biology. This research quantifies the strength of the interaction, providing insight into the compound's potential efficacy and specificity. While specific binding affinity data for 3-(4-Fluorophenyl)-2'-methoxypropiophenone is not detailed in the available literature, the principles of such studies are well-established.

Researchers use various biophysical techniques to characterize these interactions. These methods can determine key kinetic parameters and the dissociation constant (KD), which is a measure of binding affinity. The goal is to understand how structural modifications to a lead compound, such as a substituted propiophenone, affect its binding to a target protein. For example, the investigation of a novel tubulin inhibitor involved characterizing its interaction to understand its anticancer effects. nih.gov

Exploratory Research into Biological Activities in Model Systems

The potential therapeutic applications of substituted propiophenone derivatives are often first explored using in vitro model systems. These controlled experiments provide initial data on the biological effects of a compound before any consideration for more complex studies.

One of the most active areas of research for novel synthetic compounds is in oncology. Substituted phenylpropiophenones, in particular, have been synthesized and evaluated for their potential as anticancer agents. researchgate.netnih.gov These studies typically involve treating various cancer cell lines with the compounds and measuring their effect on cell viability and proliferation.

A key metric in these studies is the IC50 value, which quantifies the concentration of a compound required to inhibit the growth of 50% of a cell population. A study on a series of phenylpropiophenone and related propafenone (B51707) derivatives demonstrated cytotoxic activity against a panel of human cancer cell lines. nih.gov The findings from such research highlight the potential of the propiophenone scaffold in developing new chemotherapeutic agents. researchgate.netnih.gov

Below is a representative data table illustrating how cytotoxicity results for hypothetical propiophenone derivatives might be presented.

| Cell Line | Type of Cancer | Compound A IC50 (µM) | Compound B IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 | 22.5 |

| MCF-7 | Breast Cancer | 11.8 | 19.4 |

| PC-3 | Prostate Cancer | 25.1 | 35.7 |

| K562 | Leukemia | 9.5 | 14.8 |

| LS174 | Colon Cancer | 18.9 | 28.1 |

| This table is illustrative and based on the types of data reported in studies on phenylpropiophenone derivatives. nih.gov |

Further research on other structurally related compounds containing a 4-fluorophenyl group has also shown promising results. For example, one synthetic compound exhibited significant cytotoxicity against pancreatic (PaCa-2) and melanoma (A375) cancer cell lines, with IC50 values of 85.7 µg/ml and 98.6 µg/ml, respectively. tums.ac.ir Another study on a pyrrol-based molecule containing a 4-fluorophenyl moiety demonstrated potent activity in breast cancer models, highlighting its ability to reduce cell proliferation and colony formation. nih.gov

Potential in Materials Science Research and Functional Molecule Design

The application of substituted propiophenones extends beyond biology and medicine into the realm of materials science. ontosight.ai As versatile organic compounds, they can serve as building blocks for the synthesis of new polymers, dyes, and other functional materials. ontosight.ai The specific substituents on the propiophenone structure can be tailored to impart desired properties such as thermal stability, conductivity, or specific optical characteristics. While this remains an area of exploratory research for many propiophenone derivatives, the fundamental principles of organic materials design suggest potential applications for compounds like this compound in the development of novel functional molecules.

Future Research Directions and Perspectives in Propiophenone Chemistry

Advancements in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule often dictates its biological activity. ijrpr.com Future research in the asymmetric synthesis of propiophenones will focus on developing more efficient and selective methods to access specific stereoisomers.

Key future directions include:

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.netfrontiersin.org Future work will likely involve the design of novel chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, to achieve high enantioselectivity in reactions like aldol (B89426) and Michael additions involving propiophenone (B1677668) substrates. ijrpr.comresearchgate.net These methods offer a more sustainable alternative to traditional metal-based catalysts.

Chiral Ligand Development: For transition-metal-catalyzed reactions, the development of new chiral ligands is crucial for achieving high levels of stereocontrol. Research will focus on creating ligands that can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation and cross-coupling to produce chiral propiophenone derivatives.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild reaction conditions. researchgate.net Future research will explore the discovery and engineering of enzymes, such as ketoreductases, to perform highly enantioselective reductions of the ketone group in propiophenones, providing access to chiral alcohols that are valuable synthetic intermediates. researchgate.net

Development of Novel Catalytic Systems

The development of innovative catalytic systems is essential for creating more sustainable and efficient chemical processes. For propiophenone synthesis and functionalization, future research will move beyond traditional methods to embrace novel catalytic technologies.

Anticipated developments include:

Heterogeneous Catalysis: The design of recoverable and reusable heterogeneous catalysts is a key goal for green chemistry. Recent developments, such as geminal-atom catalysts (GACs) featuring two metal cores on a support material, have shown promise for more efficient and selective cross-coupling reactions. labonline.com.au Applying such systems to the synthesis of complex propiophenones could significantly reduce waste and catalyst contamination in the final product. labonline.com.au

Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive chemical reactions, often under mild conditions. ijrpr.comfrontiersin.org Future research will likely focus on developing photoredox and electrochemical methods for C-H functionalization and cross-coupling reactions on the aromatic rings of propiophenone derivatives, enabling the synthesis of novel structures that are difficult to access through traditional means.

Flow Chemistry: Integrating catalytic systems into continuous flow reactors offers precise control over reaction parameters, leading to improved yields, safety, and scalability. ijrpr.com Future efforts will concentrate on adapting and optimizing catalytic reactions for propiophenone synthesis within flow systems, facilitating a more streamlined and efficient manufacturing process.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. nih.govnih.govdrugpatentwatch.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and development of new molecules. nih.govdrugpatentwatch.com

Key areas of integration for propiophenone chemistry include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties of novel propiophenone derivatives. drugpatentwatch.commdpi.com This in silico screening allows researchers to prioritize the synthesis of candidates with the highest potential, saving time and resources. nih.govdrugpatentwatch.com

De Novo Design: Generative AI models can design entirely new propiophenone-based molecules with specific desired properties. nih.gov By defining a target profile, such as binding affinity for a particular biological target, these algorithms can propose novel structures for synthesis and testing.

Reaction Pathway Optimization: AI can be used to predict the outcomes of chemical reactions and suggest optimal synthetic routes. This can help chemists devise more efficient and sustainable pathways to complex propiophenone targets, reducing the amount of trial-and-error in the lab. nih.gov

| Research Area | Key Technologies | Potential Impact on Propiophenone Chemistry |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | Rapidly screen virtual libraries of propiophenone derivatives for desired biological activities and safety profiles. nih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel propiophenone-based compounds with optimized properties for specific therapeutic targets. nih.gov |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify more efficient and sustainable synthetic routes to complex propiophenone molecules. |

Exploration of New Application Areas in Chemical Biology and Materials Science

While propiophenones are well-established as synthetic intermediates, future research will explore their potential as functional molecules in their own right within chemical biology and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)-2'-methoxypropiophenone, and what critical parameters influence yield?

- Methodological Answer : The synthesis often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorophenyl and methoxy groups. Critical parameters include reaction temperature (optimized between 60–80°C), choice of catalyst (e.g., Lewis acids like AlCl₃ for acylation), and stoichiometric ratios of substituents. For example, halogenated intermediates require precise control to avoid side reactions . Solvent polarity (e.g., dichloromethane vs. DMF) also impacts reaction efficiency .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying substituent positions:

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (split patterns due to fluorine coupling).

- ¹³C NMR : Carbonyl resonance (~δ 190–210 ppm) and fluorine-induced shifts in aromatic carbons.

- FT-IR : Stretching vibrations for ketone (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹).

Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₆H₁₄ClFO₂ in analogs ).

Q. What strategies ensure the procurement of high-purity samples for experimental use?

- Methodological Answer : Prioritize suppliers with validated purity certifications (e.g., ≥98% HPLC-grade). Use column chromatography (silica gel, hexane/ethyl acetate gradients) for lab-scale purification. For analogs like 3-chloro-4-fluorophenyl derivatives, recrystallization in ethanol/water mixtures improves crystallinity . Cross-reference CAS registry numbers (e.g., 455-91-4 for fluorinated acetophenones ) to avoid misidentification.

Advanced Research Questions

Q. How do structural variations (e.g., halogen position, methoxy substitution) in propiophenone derivatives affect reactivity and bioactivity?

- Methodological Answer : Comparative studies show that para-fluorine enhances electron-withdrawing effects, increasing electrophilicity of the ketone group. Meta-methoxy groups sterically hinder nucleophilic attacks, reducing reaction rates in SNAr pathways. For example, replacing chlorine with fluorine in analogs alters LogP values, impacting membrane permeability in bioassays . Computational modeling (e.g., DFT) can predict substituent effects on frontier molecular orbitals .

Q. How can contradictions in reported biological activities of fluorinated propiophenones be resolved methodologically?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., known kinase inhibitors for enzyme studies). Meta-analyses of SAR (Structure-Activity Relationship) data, such as comparing IC₅₀ values across halogenated derivatives, help identify trends . Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate structural contributions .

Q. How can the ketone group in this compound be leveraged for further functionalization in multi-step syntheses?

- Methodological Answer : The ketone serves as a reactive handle for:

- Reductive Amination : Conversion to secondary amines using NaBH₃CN and primary amines.

- Grignard Reactions : Addition of organomagnesium reagents to form tertiary alcohols.

- Heterocycle Formation : Condensation with hydrazines to yield pyrazoles, a common motif in drug discovery . Optimize protecting groups (e.g., TBS for methoxy) to prevent side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.